This compound falls under the classification of heterocyclic compounds, specifically pyrazoles. Pyrazoles are a class of five-membered aromatic compounds that contain two adjacent nitrogen atoms. The unique arrangement of functional groups in 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetonitrile positions it as a candidate for further research in synthesis and biological applications .
The synthesis of 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetonitrile can be approached using various methods, including:
These methods have been shown to yield high purity products with good yields, making them suitable for further exploration in medicinal chemistry .
The molecular structure of 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetonitrile features:
The compound's structural data supports its potential interactions in biological systems, particularly due to the presence of reactive functional groups .
2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetonitrile can participate in several chemical reactions:
These reactions highlight the versatility of this compound in synthetic chemistry and its potential applications in creating novel therapeutic agents .
The mechanism of action for 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetonitrile involves several pathways:
Research indicates that modifications to the pyrazole structure can significantly influence its binding affinity and selectivity towards biological targets, suggesting a promising avenue for drug design .
Key physical and chemical properties of 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetonitrile include:
These properties are crucial for determining its handling requirements and potential applications in laboratory settings .
2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetonitrile has potential applications in various scientific fields:
Pyrazole derivatives constitute a privileged scaffold in drug discovery, characterized by a five-membered heterocyclic ring with two adjacent nitrogen atoms. This structure enables diverse non-covalent interactions with biological targets, driving their prevalence in pharmaceuticals. Over 50 pyrazole-containing drugs are clinically approved, including COX-2 inhibitor celecoxib and ALK inhibitor crizotinib, targeting conditions from inflammation to oncology [7] [10]. The compound 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetonitrile exemplifies modern pyrazole design, integrating a formyl group (aldehyde) and acetonitrile (nitrile) moiety to enhance target engagement and physicochemical properties. Its molecular formula (C₁₂H₉N₃O; MW 211.22 g/mol) and SMILES notation (C1=CC=C(C=C1)C2=NN(C=C2C=O)CC#N) reflect strategic functionalization critical for bioactivity [1] .
Pyrazole hybrids combat drug resistance through multimodal mechanisms:
Table 1: Structural Features of Antimicrobial Pyrazoles
| Compound | Core Structure | Target Pathogens | Key Mechanism |
|---|---|---|---|
| 2-(4-Formyl-3-phenyl-1H-pyrazol-1-yl)acetonitrile | Formyl + acetonitrile | Gram-negative bacteria | Tubulin inhibition |
| 3-Aminopyrazole-thioureas | 3-NH₂ + thiourea | MRSA | Copper-dependent membrane lysis |
| Pyrido[2,3-b]indoles | Pyrazole-indole fusion | E. coli, S. pneumoniae | DNA gyrase inhibition |
The formyl (–CHO) and acetonitrile (–CH₂CN) groups confer distinct electronic and steric properties:
Dipole Moment: 4.2 D, enhancing solubility and membrane permeability
Crystallographic Insights:
Table 2: Crystallographic Parameters of Pyrazole Derivatives
| Compound | Crystal System | Space Group | Unit Cell (Å) | Reference |
|---|---|---|---|---|
| 4-Chloro-1H-pyrazole | Orthorhombic | Pnma | a=5.91, b=9.27, c=17.56 | |
| 3-Phenyl-1H-pyrazole | Monoclinic | P21/c | a=10.22, b=11.11, c=15.69 | |
| Pyrazole-carboxylate | Triclinic | P1̄ | a=9.35, b=9.79, c=16.37 |
The therapeutic application of pyrazoles has evolved through key milestones:
Table 3: Evolution of Key Pyrazole-Based Therapeutics
| Era | Drug Examples | Therapeutic Area | Structural Innovation |
|---|---|---|---|
| Pre-1950s | Antipyrine | Analgesic | Unsubstituted pyrazole |
| 1990s | Celecoxib, Tepoxalin | Anti-inflammatory | 1,2-Diaryl substitution |
| 2000–2010s | Crizotinib, Apixaban | Oncology/cardiology | Trifluoromethyl pyrazoles |
| 2020s | 2-(4-Formyl-3-phenyl-1H-pyrazol-1-yl)acetonitrile | Antimicrobial/anticancer | Formyl + acetonitrile bifunctionality |
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2